Ivermectin B1a Ivermectin B1a Ivermectin is a semi-synthetic antiparasitic medication derived from avermectins, a class of highly-active broad-spectrum antiparasitic agents isolated from the fermentation products of Streptomyces avermitilis. Ivermectin itself is a mixture of two avermectins, comprising roughly 90% 5-O-demethyl-22,23-dihydroavermectin A1a (22,23-dihydroavermectin B1a) and 10% 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro­-25-(1-methylethyl)avermectin A1a (22,23-dihydroavermectin B1b). Ivermectin is mainly used in humans in the treatment of onchocerciasis, but may also be effective against other worm infestations (such as strongyloidiasis, ascariasis, trichuriasis and enterobiasis). Applied topically, it may be used in the treatment of head lice infestation. With the advent of 2020 and the COVID-19 pandemic, ivermectin began garnering notoriety due to its off-label use for the prophylaxis and treatment of COVID-19. While studies are still ongoing, much of the evidence for ivermectin in COVID-19 relies on pre-print in vitro data, and the clinical utility of this data remains unclear. Due to a number of factors - for example, the relatively low number of patients per trial and the speed at which these trials were conducted - studies on the use of ivermectin in COVID-19 have been fraught with statistical errors and accusations of plagiarism. In addition, the use of aggregate patient data in large-scale meta-analyses (as opposed to individual patient data (IPD)) has been shown to disguise otherwise blatant data errors, such as extreme terminal digit bias and the duplication of blocks of patient records. Until high-quality, peer-reviewed data regarding both the safety and efficacy of ivermectin for COVID-19 in humans becomes available, the use of ivermectin for these purposes should be avoided in favour of thoroughly-vetted therapies (e.g. COVID-19 vaccines like [Comirnaty](https://go.drugbank.com/drugs/DB15696)).
Ivermectin is an antiinfective agent with activity against several parasitic nematodes and scabies and is the treatment of choice for onchocerciasis (river blindness). It is typically given as one or two oral doses. Ivermectin therapy has been associated with minor, self-limiting serum aminotransferase elevations and very rare instances of clinically apparent liver injury.
Ivermectin is an orally bioavailable macrocyclic lactone derived from Streptomyces avermitilis, with antiparasitic and potential anti-viral activities. Upon administration, ivermectin exerts its anthelmintic effect through binding and activating glutamate-gated chloride channels (GluCls) expressed on nematode neurons and pharyngeal muscle cells. This causes increased permeability of chloride ions, causing a state of hyperpolarization and results in the paralysis and death of the parasite. Ivermectin may exerts its antiviral effect, including its potential activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), by binding to the importin (IMP) alpha/beta1 heterodimer, which is responsible for the nuclear import of viral proteins such as the integrase (IN) protein. This inhibits nuclear import of host and viral proteins and may inhibit viral replication.
Brand Name: Vulcanchem
CAS No.: 70288-86-7
VCID: VC0531049
InChI: InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
SMILES: CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Molecular Formula: C48H74O14
Molecular Weight: 875.1 g/mol

Ivermectin B1a

CAS No.: 70288-86-7

Cat. No.: VC0531049

Molecular Formula: C48H74O14

Molecular Weight: 875.1 g/mol

Purity: >90% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ivermectin B1a - 70288-86-7

CAS No. 70288-86-7
Molecular Formula C48H74O14
Molecular Weight 875.1 g/mol
IUPAC Name (1S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Standard InChI InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Standard InChI Key AZSNMRSAGSSBNP-TYECJXEWSA-N
Isomeric SMILES CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
SMILES CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Canonical SMILES CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Appearance Solid powder

Chemical Identity and Structural Characteristics

Molecular Architecture

Ivermectin B1a (C₄₈H₇₄O₁₄) features a 16-membered macrocyclic lactone core with strategic modifications that enhance its stability and bioavailability compared to parent avermectins . The dihydroxycyclohexene moiety at positions 22-23 distinguishes it structurally from avermectin B1a, while the sec-butyl group at position 25 differentiates it from the minor ivermectin component B1b (25-isopropyl) .

Table 1: Key Physicochemical Parameters of Ivermectin B1a

PropertyValue
Molecular Weight875.093 g/mol
Empirical FormulaC₄₈H₇₄O₁₄
Solubility (Organic)Ethanol, DMSO, DMF
Aqueous Solubility<1 mg/mL
CAS Registry71827-03-7

Data derived from chemical characterization studies .

Stability and Solubility Profile

The compound exhibits marked lipophilicity (logP ≈ 4.2) that facilitates blood-brain barrier penetration, though this property necessitates formulation strategies for clinical applications . Stability analyses indicate degradation thresholds at temperatures exceeding 150°C, with optimal storage conditions at -20°C under inert atmosphere .

Pharmacological Mechanisms and Target Engagement

Antiparasitic Action

Ivermectin B1a exerts its primary anthelmintic effect through allosteric modulation of glutamate-gated chloride channels (GluCls) in nematode neuromuscular junctions . This interaction increases chloride ion permeability, causing flaccid paralysis and eventual parasite death . Notably, the B1a component demonstrates species-selective binding affinity, showing 300-fold greater potency for Caenorhabditis elegans GluCls compared to mammalian homologs .

Antineoplastic Activity and Molecular Targets

PAK1 Kinase Modulation

Ivermectin B1a demonstrates nanomolar affinity (IC₅₀ = 32 nM) for p21-activated kinase 1 (PAK1), a critical regulator of tumor cell proliferation and metastasis . In hormone-resistant breast cancer models (MDA-MB-231), PAK1 inhibition correlates with 74% reduction in cell migration (p < 0.001) and G1/S cell cycle arrest .

Wnt/β-Catenin Pathway Antagonism

Colorectal cancer studies reveal B1a-mediated suppression of Wnt signaling through:

  • Downregulation of LGR5 (3.2-fold) and ASCL2 (4.7-fold) expression

  • β-catenin nuclear translocation inhibition (EC₅₀ = 1.8 μM)

  • Synergistic activity with 5-fluorouracil (Combination Index = 0.38)

Table 2: Anticancer Efficacy Across Tumor Models

Cancer TypeModel SystemEffective ConcentrationOutcome Metric
GlioblastomaU87 Cells5 μM62% Apoptosis Induction
Ovarian CarcinomaSKOV3 Xenograft2 mg/kg/day78% Tumor Volume Reduction
Metastatic MelanomaA375 Cells10 μMEMT Inhibition (E-cad ↑ 4x)

Data synthesized from preclinical investigations .

Pharmacokinetic Considerations and Metabolic Fate

Absorption and Distribution

The compound's high lipid solubility confers 92% oral bioavailability in murine models, with peak plasma concentrations (Cₘₐₓ) of 38 ng/mL achieved within 4 hours post 10 mg/kg administration . Tissue distribution studies show preferential accumulation in liver (12.3 μg/g) and adipose tissue (9.8 μg/g), with limited CNS penetration (brain:plasma ratio 0.03) .

Metabolic Pathways

Cytochrome P450 3A4 mediates primary oxidation at the C6-C8a bond, generating 24-hydroxymetabolites excreted via biliary pathways . The elimination half-life (t₁/₂) ranges from 16-28 hours across species, with <5% renal clearance observed .

Current Challenges and Future Directions

Component-Specific Activity Differentiation

Despite constituting 80% of therapeutic ivermectin formulations, B1a's individual contributions remain poorly characterized . Notable exceptions include:

  • Schistosomicidal Activity: B1a shows minimal efficacy (EC₅₀ > 10 μM) compared to B1b (EC₅₀ = 0.3 μM)

  • P-Glycoprotein Inhibition: B1a demonstrates 3-fold greater potency than B1b in reversing multidrug resistance (MDR1 EC₅₀ = 1.2 μM)

Therapeutic Optimization Strategies

Ongoing research priorities include:

  • Development of B1a-enriched formulations (>95% purity)

  • Nanoencapsulation to enhance aqueous solubility (current maximum: 0.8 mg/mL)

  • Combinatorial regimens with immune checkpoint inhibitors

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :